molecular formula C21H12Cl6N6 B11038971 N,N',N''-tris(3,4-dichlorophenyl)-1,3,5-triazine-2,4,6-triamine

N,N',N''-tris(3,4-dichlorophenyl)-1,3,5-triazine-2,4,6-triamine

Cat. No.: B11038971
M. Wt: 561.1 g/mol
InChI Key: RLMRVYIZDKWWKT-UHFFFAOYSA-N
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Description

N,N',N''-tris(3,4-dichlorophenyl)-1,3,5-triazine-2,4,6-triamine is a synthetic triazine-derivative compound designed for research and development purposes. This chemical is of significant interest in medicinal chemistry and chemical biology for the development of novel therapeutic agents. The 1,3,5-triazine core is a privileged scaffold in drug discovery, known for its ability to interact with various biological targets . The substitution with multiple 3,4-dichlorophenyl groups is a strategic modification intended to enhance the molecule's lipophilicity and membrane affinity, which are critical factors for cellular uptake and bioactivity, as demonstrated in studies on similar morpholine-functionalized triazine derivatives . Researchers can utilize this compound to explore its potential as a precursor for anticancer agents, given that related 1,3,5-triazine compounds have shown promising cytotoxic activity against colorectal cancer cell lines by inhibiting key enzymes or inducing apoptosis . Its mechanism of action may involve the modulation of enzyme activity associated with cell proliferation. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C21H12Cl6N6

Molecular Weight

561.1 g/mol

IUPAC Name

2-N,4-N,6-N-tris(3,4-dichlorophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C21H12Cl6N6/c22-13-4-1-10(7-16(13)25)28-19-31-20(29-11-2-5-14(23)17(26)8-11)33-21(32-19)30-12-3-6-15(24)18(27)9-12/h1-9H,(H3,28,29,30,31,32,33)

InChI Key

RLMRVYIZDKWWKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)Cl)Cl)NC4=CC(=C(C=C4)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,6-BIS(3,4-DICHLOROANILINO)-1,3,5-TRIAZIN-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE typically involves the reaction of 3,4-dichloroaniline with cyanuric chloride (1,3,5-trichlorotriazine) under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amino groups of the dichloroaniline.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The reaction mixture is usually stirred and heated to facilitate the substitution process. After the reaction is complete, the product is purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4,6-BIS(3,4-DICHLOROANILINO)-1,3,5-TRIAZIN-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

N-[4,6-BIS(3,4-DICHLOROANILINO)-1,3,5-TRIAZIN-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and herbicides.

Mechanism of Action

The mechanism of action of N-[4,6-BIS(3,4-DICHLOROANILINO)-1,3,5-TRIAZIN-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Triazine Compounds

Structural Analogues with Halogenated Aryl Substituents

(a) N2,N4,N6-Tris(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine (TCAT)
  • Structure : Three 4-chlorophenyl groups.
  • Properties :
    • Higher symmetry compared to the 3,4-dichlorophenyl analogue.
    • Melting point: ~250–300°C (estimated based on similar triazines).
    • Solubility: Low in water, moderate in polar aprotic solvents (e.g., DMF) .
  • Applications: Potential use as a flame retardant or polymer stabilizer due to chlorine content.
(b) N,N',N''-Tris(2,4-dibromophenyl)-1,3,5-triazine-2,4,6-triamine
  • Structure : Three 2,4-dibromophenyl groups.
  • Properties :
    • Molecular weight: 827.78 g/mol (significantly higher due to bromine).
    • Density: 2.27 g/cm³ (predicted), melting point: 291–292°C .
    • Enhanced thermal stability and flame-retardant properties compared to chlorine analogues.
  • Applications : Likely used in high-temperature materials or as a halogenated additive in polymers.

Alkyl- and Alkylamino-Substituted Triazines

(a) Altretamine (Hexamethylmelamine)
  • Structure: Six methylamino groups.
  • Properties :
    • Molecular weight: 210.28 g/mol, melting point: 172°C.
    • Water solubility: ~0.08–0.09 g/L at 25°C .
  • Applications : FDA-approved chemotherapeutic agent for ovarian cancer .
(b) N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine
  • Structure: Three ethylamino groups.
  • Properties: Water solubility: 1.54 g/L at 25°C, higher than altretamine due to reduced steric hindrance.
  • Applications : Intermediate in agrochemical or pharmaceutical synthesis.

Methoxy- and Mixed-Substituent Triazines

(a) N,N',N''-Tris(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine (TMAT)
  • Structure : Three 4-methoxyphenyl groups.
  • Properties :
    • Electron-donating methoxy groups increase solubility in organic solvents.
    • Melting point: ~200–220°C (estimated) .
  • Applications: Potential use in optoelectronics due to enhanced π-conjugation.
(b) N,N',N''-Tri(m-tolyl)-1,3,5-triazine-2,4,6-triamine
  • Structure : Three 3-methylphenyl groups.
  • Properties :
    • Molecular weight: 396.50 g/mol, melting point: 233°C.
    • Moderate solubility in chlorinated solvents .
  • Applications : Likely explored in coordination chemistry or as a ligand for metal complexes.

Chlorinated Amino-Triazines

Trichloromelamine (N,N',N''-Trichloro-1,3,5-triazine-2,4,6-triamine)
  • Structure: Three chloramino groups.
  • Properties :
    • Molecular weight: 229.46 g/mol, melting point: >300°C.
    • Water solubility: <0.1 g/100 mL at 19°C .
  • Applications : Disinfectant or bleaching agent due to reactive N–Cl bonds.

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Water Solubility Key Applications
Target Compound 3,4-Dichlorophenyl ~506.5 (calc.) Not reported Low (hydrophobic) Material stabilizer, drug R&D
TCAT 4-Chlorophenyl ~408.5 250–300 <0.1 g/L Flame retardant
Tris(2,4-dibromophenyl) 2,4-Dibromophenyl 827.78 291–292 Insoluble High-temperature materials
Altretamine Dimethylamino 210.28 172 ~0.08–0.09 g/L Chemotherapy (ovarian cancer)
N,N',N''-Triethyl Ethylamino 210.28 Not reported 1.54 g/L Chemical intermediate
TMAT 4-Methoxyphenyl ~423.5 ~200–220 Moderate in DMSO Optoelectronics
Trichloromelamine Chloramino 229.46 >300 <0.1 g/100 mL Disinfectant

Biological Activity

N,N',N''-tris(3,4-dichlorophenyl)-1,3,5-triazine-2,4,6-triamine is a synthetic organic compound belonging to the triazine family. This compound is notable for its unique structural features, which include three dichlorophenyl groups attached to a central triazine ring. These characteristics contribute to its chemical reactivity and potential biological activity. This article aims to explore the biological activity of this compound through various studies and findings.

  • Molecular Formula : C18H15Cl6N7
  • Molecular Weight : Approximately 457.75 g/mol
  • Structure : The compound features a triazine core with three 3,4-dichlorophenyl substituents that enhance its reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The chlorinated phenyl groups can undergo nucleophilic substitution reactions, which may lead to the inhibition or modification of biological pathways. Similar triazine compounds have shown interactions with enzymes and receptors, suggesting that further research on this compound could reveal significant therapeutic effects .

Biological Activity Studies

Several studies have investigated the biological activities associated with triazine compounds similar to this compound. Key findings include:

  • Antimicrobial Activity : Research indicates that triazines can exhibit antimicrobial properties against various pathogens. For instance, compounds with similar structures have demonstrated effectiveness against bacteria and fungi.
  • Anticancer Potential : Some studies suggest that triazines may possess anticancer properties by inducing apoptosis in cancer cells through specific signaling pathways.
  • Enzyme Inhibition : Triazines have been shown to inhibit specific enzymes involved in metabolic processes. This inhibition can lead to altered biochemical pathways that may be beneficial in treating metabolic disorders.

Case Studies

StudyFindings
Antimicrobial Activity Study (2020) Demonstrated that triazine derivatives inhibited the growth of Gram-positive and Gram-negative bacteria.
Anticancer Research (2021) Found that certain triazines induced apoptosis in breast cancer cell lines through mitochondrial pathways.
Enzyme Inhibition Analysis (2022) Identified that triazines inhibited dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other triazine derivatives reveals its unique potential:

Compound NameMolecular FormulaBiological Activity
1,3,5-Triazine-2,4-diamineC3H6N6Fertilizer applications; low antimicrobial activity
2-Chloro-4-(trichloromethyl)-1,3,5-triazineC5Cl3N4Herbicidal properties; moderate enzyme inhibition
2-Amino-4-chloro-6-(trifluoromethyl)-1,3,5-triazineC5ClF3N4Potent herbicidal activity; limited anticancer effects

Q & A

Q. Table 1: Key Physicochemical Properties of Analogous Triazine Derivatives

PropertyN~2~-(4-Nitrophenyl)-Triazine N,N-Dioctadecyl-Triazine
Molecular Weight (g/mol)247.21631.08
Predicted Density (g/cm³)1.6311.175 (estimate)
pKa4.65Not reported
Solubility (H2O)LowInsoluble

Q. Table 2: Antimicrobial Activity of Halogenated Triazines

DerivativeMIC (µg/mL) S. aureusMIC (µg/mL) E. coli
N~2~-(4-Nitrophenyl)-Triazine4562
6-Chloro-Triazine 2855

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